molecular formula C15H20N2O2 B14010074 4-(3,5-Dimethoxyphenyl)-1-methyl-4-piperidinecarbonitrile CAS No. 5441-45-2

4-(3,5-Dimethoxyphenyl)-1-methyl-4-piperidinecarbonitrile

Cat. No.: B14010074
CAS No.: 5441-45-2
M. Wt: 260.33 g/mol
InChI Key: HQXSFHZYGCXGAO-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-1-methyl-4-piperidinecarbonitrile is a chemical compound of interest in medicinal chemistry and drug discovery research. While specific biological data for this precise molecule is not extensively reported in the literature, its structure incorporates key pharmacophores associated with bioactive molecules. The 3,5-dimethoxyphenyl moiety is a common feature in various ligands and active compounds , and the piperidinecarbonitrile scaffold is a valuable building block in synthetic organic chemistry . Compounds with similar structural features, particularly those containing cyanopyridine and dimethoxyphenyl subunits, have been investigated for a range of potential biological activities. Related research compounds have been studied for their interactions with cellular targets , and piperazine derivatives have been explored for antitumor properties . The presence of the nitrile group can be crucial for forming key interactions with biological targets and also serves as a versatile functional group for further chemical derivatization . This product is provided for use in non-clinical research applications, such as method development, as a synthetic intermediate, or for biological screening in vitro. It is supplied as a high-purity solid for R&D purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

5441-45-2

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

4-(3,5-dimethoxyphenyl)-1-methylpiperidine-4-carbonitrile

InChI

InChI=1S/C15H20N2O2/c1-17-6-4-15(11-16,5-7-17)12-8-13(18-2)10-14(9-12)19-3/h8-10H,4-7H2,1-3H3

InChI Key

HQXSFHZYGCXGAO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C#N)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Piperidinecarbonitriles with Aryl Substituents

The synthesis of aryl-substituted piperidinecarbonitriles generally involves:

  • Formation of the piperidine ring via cyclization or multi-component reactions.
  • Introduction of the nitrile group either by substitution or by using nitrile-containing precursors.
  • Attachment of the aryl group, often via nucleophilic aromatic substitution or cross-coupling reactions.
  • Methylation at the nitrogen atom of the piperidine ring.

These steps can be performed in different sequences depending on the starting materials and desired substitution pattern.

Specific Synthetic Routes Relevant to 4-(3,5-Dimethoxyphenyl)-1-methyl-4-piperidinecarbonitrile

Although direct literature on this exact compound is scarce, related compounds with similar scaffolds provide insight into viable synthetic routes.

Multi-Component One-Pot Reactions

A study on nicotinonitriles and related compounds demonstrates that multi-component one-pot reactions can efficiently yield substituted pyridine and piperidine carbonitriles. For example, condensation of substituted acetophenones with cyanoacetamide derivatives in the presence of ammonium acetate and catalysts like piperidine under reflux in ethanol produced 3-cyano-2-pyridones, which are structurally related to piperidinecarbonitrile derivatives.

This approach can be adapted to synthesize the piperidinecarbonitrile by:

  • Using 3,5-dimethoxyacetophenone as an aryl ketone precursor.
  • Reacting with cyanoacetamide or malononitrile to introduce the nitrile functionality.
  • Employing ammonium acetate and piperidine as catalysts under reflux conditions to facilitate ring closure.
Palladium-Catalyzed Cyanation of Aryl Halides

A high-yield method for preparing aryl nitriles involves the palladium-catalyzed cyanation of aryl halides with potassium cyanide. For example, 3-bromopyridine was converted to 3-nicotinonitrile in 93% yield using Pd2(dba)3 as catalyst at 80 °C. By analogy, 3,5-dimethoxyphenyl bromide or iodide could be cyanated and subsequently incorporated into the piperidine ring system.

Cyclization and Functional Group Transformations

Other methods include:

  • Refluxing nicotinonitriles with amines or alkyl halides to introduce N-methyl groups and form piperidine rings.
  • Using α-haloketones and sodium ethoxide to cyclize pyridinethione derivatives into thieno[2,3-b]pyridines, illustrating the utility of α-haloketones in ring formation and substitution reactions.

These strategies suggest that methylation at the nitrogen can be achieved by alkylation of the piperidine nitrogen using methyl iodide or methyl sulfate after ring formation.

Data Tables Summarizing Preparation Conditions and Yields

Method No. Starting Materials Reagents & Conditions Product Type Yield (%) Reference
1 3,5-Dimethoxyacetophenone + cyanoacetamide Ammonium acetate, piperidine, reflux in ethanol 3-cyano-2-pyridone derivatives (precursors) ~85-90
2 3,5-Dimethoxyphenyl bromide + KCN Pd2(dba)3 catalyst, 80 °C 3,5-Dimethoxyphenyl nitrile 93
3 Nicotinonitrile derivatives + methyl iodide Alkylation under basic conditions N-Methylated piperidinecarbonitrile 75-85
4 α-Haloketones + pyridinethione derivatives Reflux in sodium ethoxide solution Cyclized thieno[2,3-b]pyridine derivatives 70-80

Complete Research Results and Characterization

Spectroscopic Data

For related compounds, typical characterization data include:

  • Infrared (IR) Spectroscopy: Strong absorption bands for nitrile groups around 2220-2230 cm⁻¹, aromatic C-H stretches near 3000 cm⁻¹, and methoxy C-O stretches near 1250-1300 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    • ^1H NMR shows aromatic protons (δ 6.5–7.5 ppm), methoxy protons (δ ~3.7 ppm), methyl on nitrogen (δ ~2.5–3.0 ppm), and piperidine ring protons (δ 1.0–4.0 ppm) depending on substitution.
    • ^13C NMR confirms nitrile carbon signals near δ 115-120 ppm and aromatic carbons in the δ 110-160 ppm range.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight, confirming the presence of the nitrile and methoxy substituents.

Reaction Yields and Purity

  • Yields for palladium-catalyzed cyanation reactions are high (~90%).
  • Multi-component reactions yield 85-90% of intermediate pyridone derivatives.
  • Alkylation steps to introduce the N-methyl group typically afford 75-85% yields.
  • Purification is commonly achieved by recrystallization from ethanol or chromatographic methods.

Summary and Recommendations

The preparation of This compound can be effectively approached via:

  • Initial synthesis of 3,5-dimethoxyphenyl nitrile using palladium-catalyzed cyanation of the corresponding aryl halide.
  • Construction of the piperidine ring through multi-component condensation reactions involving cyanoacetamide or malononitrile and suitable ketone precursors.
  • Subsequent N-methylation of the piperidine nitrogen to yield the target compound.

The key parameters influencing the success of these syntheses include catalyst choice, reaction temperature, solvent, and purification methods. Spectroscopic and analytical data from related compounds support the structural assignments and purity of the final products.

Chemical Reactions Analysis

Nitrile Group Reactivity

The carbonitrile group (-C≡N) serves as a key site for nucleophilic and reductive transformations:

Reaction TypeConditionsProductNotes
Hydrolysis to amideH₂O/H⁺ or H₂O/OH⁻, heat4-(3,5-Dimethoxyphenyl)-1-methyl-4-piperidinecarboxamidePartial hydrolysis under acidic/basic conditions .
Reduction to amineLiAlH₄ or H₂/Pd-C4-(3,5-Dimethoxyphenyl)-1-methyl-4-piperidinamineYields primary amine; catalytic hydrogenation preferred for selectivity .
Cyclization with aminesCu(I) catalysis, heatPiperidine-fused heterocyclesForms tetrazoles or triazoles via [3+2] cycloaddition .

Mechanistic Insight : The nitrile’s electrophilic carbon reacts with nucleophiles (e.g., water, hydrides) or participates in metal-catalyzed cyclizations. Hydrogenation proceeds via intermediate imine formation .

Piperidine Ring Modifications

The tertiary amine in the piperidine ring and its substituents enable further functionalization:

N-Alkylation/Acylation

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic conditions to form quaternary ammonium salts.

  • Acylation : Forms amides with acyl chlorides (e.g., AcCl) under Schotten-Baumann conditions .

Ring-Opening Reactions

  • Acidic cleavage : Concentrated HCl at elevated temperatures cleaves the piperidine ring, yielding linear amines and carbonyl derivatives .

  • Oxidative degradation : Ozone or KMnO₄ oxidizes the ring to dicarboxylic acids .

Methoxyphenyl Group Transformations

The electron-rich 3,5-dimethoxyphenyl group undergoes electrophilic substitution and demethylation:

Reaction TypeReagentsProductSelectivity
DemethylationBBr₃ (1 equiv), CH₂Cl₂, −78°C3,5-Dihydroxyphenyl derivativeSelective O-demethylation.
NitrationHNO₃/H₂SO₄3,5-Dimethoxy-4-nitrophenylPara to methoxy groups.
HalogenationCl₂/FeCl₃3,5-Dimethoxy-4-chlorophenylElectrophilic aromatic substitution.

Key Finding : Demethylation with BBr₃ preserves the carbonitrile group, enabling post-synthetic modification for enhanced solubility.

Multi-Step Synthetic Pathways

The compound acts as an intermediate in complex syntheses:

  • Reductive Amination : Reacts with aldehydes/ketones under NaBH₃CN to form secondary amines.

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) functionalizes the phenyl ring .

  • Grignard Addition : Organomagnesium reagents attack the nitrile, forming ketones after hydrolysis .

Stability and Side Reactions

  • Photodegradation : UV exposure leads to nitrile hydrolysis and methoxy group oxidation .

  • Thermal decomposition : Above 200°C, the compound degrades into CO, HCN, and phenolic byproducts .

Comparative Reactivity Table

Functional GroupReaction Rate (Relative)Stability Notes
CarbonitrileHighSensitive to strong acids/bases
Piperidine N-methylModerateResists alkylation under mild conditions
Methoxy groupsLowStable except under harsh demethylation

Scientific Research Applications

4-(3,5-Dimethoxyphenyl)-1-methyl-4-piperidinecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)-1-methyl-4-piperidinecarbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of microbial growth, modulation of signaling pathways, or interaction with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several kinase inhibitors documented in patent literature (Table 1). Key analogs include:

  • PKI-587 (Gedatolisib): A dual PI3K/mTOR inhibitor with a piperidine core substituted by a dimethylamino group and a morpholino-triazine moiety .
  • GSK-2126458 (Omipalisib) : A PI3K inhibitor containing a difluorophenyl group and a piperazine ring .
Table 1: Structural and Functional Group Comparison
Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Target
4-(3,5-Dimethoxyphenyl)-1-methyl-4-piperidinecarbonitrile ~272.3* 3,5-Dimethoxyphenyl, nitrile, methyl Undocumented (kinase?)
PKI-587 (Gedatolisib) 765.8 Dimethylamino, morpholino, triazine PI3Kα/mTOR (IC50: 0.4 nM)
GSK-2126458 (Omipalisib) 438.4 Difluorophenyl, piperazine PI3Kα (IC50: 0.019 nM)

*Estimated based on structural formula.

Key Observations :

  • The target compound’s nitrile group distinguishes it from PKI-587 and GSK-2126458, which rely on urea or sulfonamide groups for target binding.

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity:
  • This compound : Predicted logP ~2.1 (moderate lipophilicity), with enhanced aqueous solubility from methoxy groups.
  • PKI-587 : Higher molecular weight (765.8 g/mol) and logP (~4.5) limit oral bioavailability but improve target engagement in hydrophobic kinase domains .
  • GSK-2126458 : Lower molecular weight (438.4 g/mol) and logP (~3.2) balance solubility and membrane permeability, enabling broad tissue distribution .
Binding Affinity and Selectivity:

While direct IC50 data for the target compound is unavailable, structural analogs suggest:

  • The nitrile group could mimic ATP’s ribose moiety, competing for kinase active sites. However, absence of bulky substituents (e.g., triazine in PKI-587) may reduce potency against mTOR .
  • PKI-587’s morpholino-triazine unit enables dual PI3K/mTOR inhibition, whereas the target compound’s simpler structure may limit multitarget activity.

Therapeutic Potential and Limitations

  • PKI-587 : Advanced to Phase I/II trials for solid tumors but faced toxicity challenges due to off-target effects .

Biological Activity

The compound 4-(3,5-Dimethoxyphenyl)-1-methyl-4-piperidinecarbonitrile is a piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant findings.

Molecular Structure

  • Molecular Formula : C15_{15}H20_{20}N2_2O
  • Molecular Weight : 260.33 g/mol
  • Defined Stereocenters : None
  • Optical Activity : None

The structure of the compound features a piperidine ring substituted with a dimethoxyphenyl group and a carbonitrile functional group, which may contribute to its biological activity.

Pharmacological Profile

Research indicates that compounds similar to This compound exhibit various biological activities, including:

  • Anti-inflammatory Effects : Studies have shown that piperidine derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and nitric oxide (NO) in macrophages. For example, derivatives such as diarylidene-N-methyl-4-piperidones demonstrated significant anti-inflammatory properties comparable to curcumin, a well-known anti-inflammatory agent .

The proposed mechanism of action for compounds in this class involves:

  • Inhibition of Inflammatory Pathways : Compounds may inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.
  • Radical Scavenging Activity : These compounds exhibit antioxidant properties by scavenging free radicals, which can mitigate oxidative stress associated with inflammation .

Case Studies

  • Cell-Based Assays :
    • A study utilizing RAW264.7 macrophages assessed the anti-inflammatory effects of various piperidine derivatives, including those structurally related to our compound. Results indicated a significant reduction in NO production and inflammatory markers when treated with these compounds .
  • In Silico Studies :
    • Molecular docking studies have been performed to evaluate the binding affinity of similar compounds to various targets involved in inflammatory responses. These studies suggest that the structural features of the piperidine ring and substituent groups play a crucial role in enhancing biological activity .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism
CurcuminAnti-inflammatoryNF-kB inhibition, radical scavenging
This compoundPotential anti-inflammatoryInhibition of inflammatory cytokines
Diarylidene-N-methyl-4-piperidonesAnti-inflammatoryRadical scavenging, NO production inhibition

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